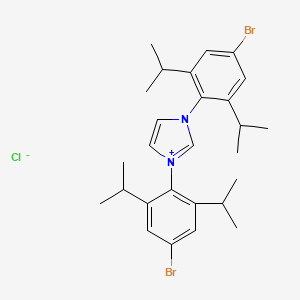

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

説明

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a halogenated imidazolium salt with the molecular formula C₃₃H₄₀Br₂ClN₂ (exact mass: 719.07 g/mol). It belongs to the N-heterocyclic carbene (NHC) precursor family, widely utilized in organometallic catalysis due to its ability to generate stable carbenes upon deprotonation . The compound features two 4-bromo-2,6-diisopropylphenyl substituents on the imidazolium core, conferring both steric bulk and electron-withdrawing properties. The bromine atoms at the para positions enhance electrophilicity, while the isopropyl groups provide steric shielding, making it a versatile ligand for transition-metal complexes .

特性

IUPAC Name |

1,3-bis[4-bromo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35Br2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKFRXQWXJHBFX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)Br)C(C)C)C(C)C)Br.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:

Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Substitution with 4-Bromo-2,6-diisopropylphenyl Groups: The imidazole core is then reacted with 4-bromo-2,6-diisopropylphenyl halides in the presence of a strong base such as potassium tert-butoxide. This step introduces the bulky aryl groups onto the imidazole ring.

Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl chloride or another suitable alkylating agent to form the imidazolium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

化学反応の分析

Types of Reactions

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The imidazolium core can be involved in redox reactions, where it can be reduced to imidazole or oxidized to imidazolium derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation typically yields imidazolium derivatives with different oxidation states.

Reduction Products: Reduction can lead to the formation of imidazole or partially reduced imidazolium compounds.

科学的研究の応用

Catalysis

One of the primary applications of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is in catalysis. Its imidazolium structure allows it to function effectively as a catalyst in various organic reactions, including:

- Cross-coupling reactions : The compound has shown promise in facilitating C-C bond formation through palladium-catalyzed cross-coupling methods.

Material Science

The compound is also utilized in the development of advanced materials. Its unique chemical properties enable it to be incorporated into:

- Polymer systems : It can enhance the thermal and mechanical properties of polymers.

Electrochemistry

In electrochemical applications, 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has been studied for its potential use in:

- Ionic liquids : It serves as a precursor for ionic liquids that exhibit excellent conductivity and stability.

Biological Studies

Emerging research indicates that this compound may have applications in biological systems:

- Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Case Study 1: Catalytic Efficiency

A study published in a peer-reviewed journal demonstrated the effectiveness of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride as a catalyst in Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity under mild conditions.

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science laboratory explored the incorporation of the compound into polycarbonate matrices. The findings revealed significant improvements in thermal stability and mechanical strength compared to control samples.

作用機序

The mechanism by which 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects is largely dependent on its role in specific reactions or applications:

Catalysis: As a ligand, it stabilizes transition metal complexes, facilitating various catalytic cycles.

Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Conductive Polymers: It contributes to the formation of conductive networks through ionic interactions and polymerization processes.

類似化合物との比較

Structural and Electronic Differences

The key structural variations among imidazolium salts lie in their aryl substituents. Below is a comparative analysis with analogous compounds:

Electronic Effects :

- The bromo substituent in the target compound is more electron-withdrawing than chloro (as in 4-chlorophenyl derivatives), increasing the acidity of the imidazolium C2 proton and facilitating deprotonation to form carbenes .

- Compared to non-halogenated analogs (e.g., 2,6-diisopropylphenyl), bromine enhances electrophilicity, improving metal-ligand coordination in catalytic cycles .

Steric Effects :

- The 2,6-diisopropylphenyl groups in the target compound provide intermediate steric bulk, balancing catalytic activity and stability. In contrast, 2,6-dibenzhydryl-4-methylphenyl derivatives (e.g., ) create highly shielded metal centers, suitable for stabilizing reactive intermediates but limiting substrate access.

Catalytic Performance

The target compound’s brominated aryl groups influence its efficacy in cross-coupling reactions:

- In Suzuki-Miyaura couplings, Pd complexes derived from brominated imidazolium salts show 76% yield when paired with Pd(OAc)₂, outperforming phosphine-based catalysts (47–68% yield) due to reduced dehalogenation side reactions .

- Chlorinated analogs (e.g., 4-chlorophenyl) exhibit lower thermal stability, often requiring lower reaction temperatures to prevent decomposition .

生物活性

1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (CAS No. 909898-73-3) is a compound belonging to the class of N-heterocyclic carbenes (NHCs). NHCs are recognized for their versatility in catalysis and potential biological applications. This article explores the biological activities associated with this specific compound, drawing from diverse research findings and case studies.

- Molecular Formula : C27H35Br2ClN2

- Molecular Weight : 582.84 g/mol

- Purity : >97%

- Melting Point : 213-217 °C .

Biological Activity Overview

The biological activity of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has been investigated primarily in the context of its applications in cancer therapy and as a catalyst in various biochemical reactions.

Anticancer Properties

Research indicates that NHC complexes, including this compound, may exhibit significant anticancer activity. The mechanisms proposed include:

- Mitochondrial Targeting : Compounds similar to this imidazolium salt have shown a propensity to accumulate in mitochondria, leading to increased mitochondrial membrane potential and subsequent apoptosis in cancer cells .

- Inhibition of Protein Tyrosine Phosphatases (PTP) : Studies have demonstrated that certain NHC complexes can inhibit PTPs, which play critical roles in signaling pathways related to cancer progression .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. The observed IC50 values indicate a promising therapeutic index .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal reported on the synthesis of gold(I) complexes with NHC ligands similar to our compound. These complexes exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which NHC complexes induce apoptosis in cancer cells. The study found that these compounds could disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Comparative Analysis with Other NHCs

| Compound Name | CAS Number | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride | 909898-73-3 | Yes | Mitochondrial targeting, PTP inhibition |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 574074 | Yes | Apoptosis via mitochondrial disruption |

| Gold(I) NHC Complexes | Various | Yes | Selective cytotoxicity through mitochondrial accumulation |

Q & A

Q. What are the established synthetic routes for preparing 1,3-bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride?

The compound is typically synthesized via deprotonation of the corresponding imidazolium precursor. A common method involves reacting 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene with halogenating agents (e.g., SiCl₄ or Si₂Br₆) in deuterated dichloromethane at low temperatures (253 K), followed by crystallization over 1–2 weeks . For brominated derivatives, analogous protocols with bromine-containing reagents (e.g., Si₂Br₆) are employed .

Q. How is this compound characterized structurally in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s imidazolium core and substituents are resolved using programs like SHELXL for refinement. Hydrogen atoms are modeled via riding constraints (C–H = 0.95–1.00 Å), with thermal parameters tied to parent atoms (Uiso(H) = 1.2–1.5×Ueq(C)) . Disordered solvent molecules (e.g., dichloromethane) are handled using occupancy constraints .

Q. What safety precautions are recommended for handling imidazolium salts?

While specific safety data for the brominated variant is limited, structurally similar imidazolium chlorides are classified as skin, eye, and respiratory irritants (H315, H319, H335). Recommended precautions include inert-atmosphere handling, PPE (gloves, goggles), and storage in sealed containers under dry, inert conditions .

Q. What role does this compound play in generating N-heterocyclic carbenes (NHCs)?

Deprotonation of the imidazolium chloride with strong bases (e.g., KHMDS, NaH) yields stable NHC ligands. These carbenes are widely used in coordination chemistry and catalysis, particularly for transition-metal complexes in cross-coupling reactions .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Slow crystallization in deuterated solvents (e.g., CD₂Cl₂) at 253 K promotes ordered crystal growth. Prolonged storage (≥2 weeks) minimizes solvent disorder. For brominated analogs, adjusting stoichiometry of halogenating agents (e.g., Si₂Br₆) improves yield .

Q. What strategies address solvent disorder in SC-XRD refinement for imidazolium salts?

SHELXL’s PART and ISOR commands are used to model disordered solvent molecules. Occupancy factors are constrained, and thermal parameters are refined isotropically. For severe disorder, omit maps or alternative solvent masking may be required .

Q. How does this compound function as a ligand precursor in transition-metal catalysis?

The derived NHC ligand enhances electron density at metal centers (e.g., Co, Pd), improving catalytic efficiency in cross-coupling reactions. For example, CoCl₂ complexes with this ligand enable arylboronate couplings to chloromethylbenzene, yielding biphenyl derivatives .

Q. What spectroscopic techniques resolve ambiguities in imidazolium salt characterization?

High-resolution ¹H/¹³C NMR identifies substituent effects (e.g., downfield shifts for N–CH–N protons at δ ~10 ppm). IR spectroscopy confirms hydrogen-bonding interactions (e.g., C–H stretches at 2800–3100 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. How can researchers address the lack of ecotoxicological data for brominated imidazolium salts?

Extrapolate from analogs: assess aquatic toxicity via Daphnia magna assays and biodegradability via OECD 301 tests. Computational models (e.g., QSAR) predict persistence and bioaccumulation potential .

Q. Why might halogenation agents (e.g., SiCl₄ vs. Si₂Br₆) influence reaction outcomes?

Si₂Br₆’s higher Lewis acidity accelerates imidazolium bromide formation but may introduce side reactions (e.g., over-halogenation). Kinetic studies under inert atmospheres and low temperatures mitigate competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。